2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline typically involves the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group acts as a protecting group for the amine, preventing unwanted reactions during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Free aniline or other substituted derivatives.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline primarily involves the protection of the amine group. The tert-butyldimethylsilyl group stabilizes the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthetic processes, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyl group can be easily removed under mild conditions, restoring the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)ethyl)amine
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline is unique due to its specific structure, which provides stability and ease of removal of the protecting group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10,14H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBGPSUAJCWTTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456667 | |
Record name | Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68847-33-6 | |
Record name | Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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